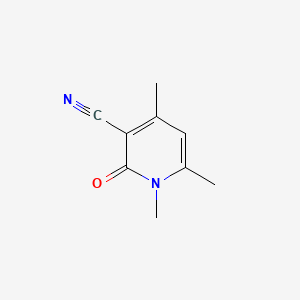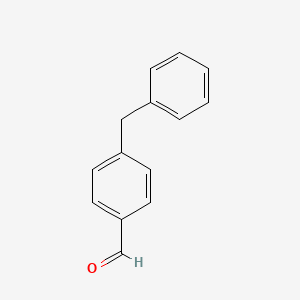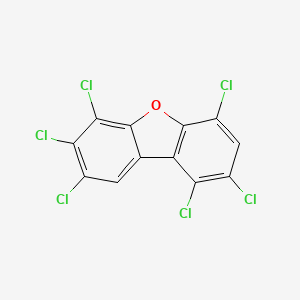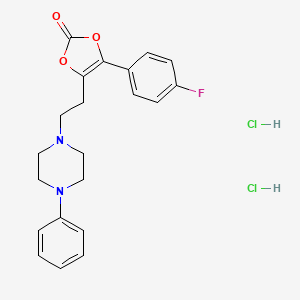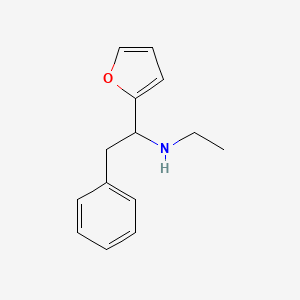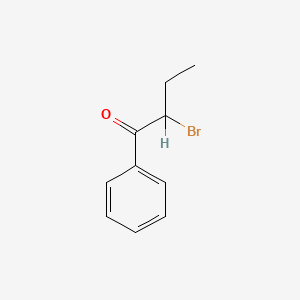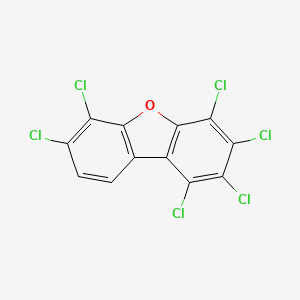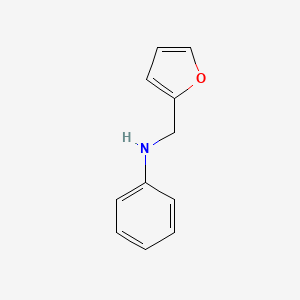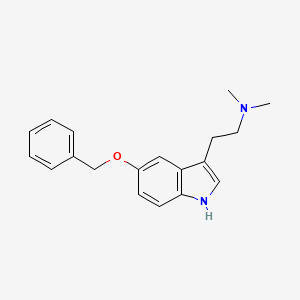
双(三氟甲基磺酰)甲烷
描述
Bis(trifluoromethylsulphonyl)methane is an organic compound with the chemical formula C₃H₂F₆O₄S₂. It is known for its high thermal stability and strong acidity, making it a valuable reagent in various chemical reactions .
科学研究应用
Bis(trifluoromethylsulphonyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a strong acid catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
Target of Action
Bis(trifluoromethylsulphonyl)methane, also known as bis(trifluoromethanesulfonyl)methane, is a super Brønsted acid . Its primary targets are the substrates involved in C–C and C–X coupling (where X represents a heteroatom) .
Mode of Action
The compound interacts with its targets by creating beneficial hydrogen-bonding interactions (C–H⋯O, N–H⋯O, and C–H⋯F) in the chiral cavity essential for inducing high enantioselectivities . It regulates the orientation of the substrates to induce a more favorable chiral environment . Furthermore, it improves the electrophilicity of the reaction sites of the substrates and facilitates the initial water elimination step .
Biochemical Pathways
The compound affects the pathways involved in asymmetric allylic amination . The central functional group (CFG) of the compound plays a crucial role in controlling the asymmetric stereoinduction mechanism .
Pharmacokinetics
It is known to be a solid, non-hygroscopic, nonoxidizing compound that is soluble in organic solvents , which may influence its bioavailability.
Result of Action
The compound’s action results in efficient C–C and C–X coupling . The CFG of the compound contributes to more favorable noncovalent interactions (C–H⋯F and C–H⋯π) and a chiral environment, which are vital beneficial factors to the enantioselectivity .
Action Environment
The compound’s non-hygroscopic nature suggests that it may be stable in humid environments .
准备方法
Synthetic Routes and Reaction Conditions
Bis(trifluoromethylsulphonyl)methane can be synthesized through several methods. One common method involves the reaction of trifluoromethanesulfonic acid with formaldehyde in the presence of a strong acid catalyst . The reaction is typically carried out in an inert atmosphere at room temperature for several hours. Another method involves the reaction of trifluoromethanesulfonyl fluoride with methylene chloride in the presence of a base .
Industrial Production Methods
Industrial production of bis(trifluoromethanesulfonyl)methane often involves large-scale reactions using similar methods as described above. The process typically includes steps such as distillation and recrystallization to purify the final product .
化学反应分析
Types of Reactions
Bis(trifluoromethylsulphonyl)methane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form bis(trifluoromethanesulfonyl)methanol.
Reduction: It can be reduced to form bis(trifluoromethanesulfonyl)methane derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with bis(trifluoromethanesulfonyl)methane include strong acids, bases, and oxidizing agents. Typical reaction conditions involve temperatures ranging from room temperature to 100°C and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from reactions with bis(trifluoromethanesulfonyl)methane include trifluoromethanesulfonyl derivatives and various substituted methanes .
相似化合物的比较
Similar Compounds
Trifluoromethanesulfonic acid: Similar in acidity but less stable.
Bis(trifluoromethanesulfonyl)imide: Similar in structure but with different reactivity and applications.
Uniqueness
Bis(trifluoromethylsulphonyl)methane is unique due to its combination of high thermal stability, strong acidity, and versatility in various chemical reactions. Its ability to form stable complexes with metal ions and its use as a ligand in coordination chemistry further distinguish it from similar compounds .
属性
IUPAC Name |
trifluoro(trifluoromethylsulfonylmethylsulfonyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2F6O4S2/c4-2(5,6)14(10,11)1-15(12,13)3(7,8)9/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBOFWVRRMVGXIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2F6O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2059982 | |
| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428-76-2 | |
| Record name | Bis[(trifluoromethyl)sulfonyl]methane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=428-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methane, bis((trifluoromethyl)sulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methane, bis[(trifluoromethyl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2059982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trifluoromethylsulphonyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(trifluoromethylsulfonyl)methane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U2L8S7M9S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Bis(trifluoromethanesulfonyl)methane and what makes it interesting for researchers?
A1: Bis(trifluoromethanesulfonyl)methane, often abbreviated as Tf2CH2, is a strong carbon-based Brønsted acid. Its highly acidic nature, combined with the electron-withdrawing properties of the trifluoromethanesulfonyl groups, makes it a valuable reagent and catalyst in organic synthesis. Researchers are particularly interested in its use for applications like initiating cationic polymerization and promoting specific organic reactions.
Q2: How does the structure of Bis(trifluoromethanesulfonyl)methane contribute to its strong acidity?
A2: The molecule's high acidity is attributed to the presence of two highly electron-withdrawing trifluoromethanesulfonyl (CF3SO2) groups flanking the central carbon atom. These groups pull electron density away from the central carbon-hydrogen bond, making the hydrogen atom much more prone to dissociation and thus increasing the acidity of the molecule. [, ]
Q3: Can you give specific examples of how Bis(trifluoromethanesulfonyl)methane is used in polymerization reactions?
A3: Bis(trifluoromethanesulfonyl)methane, particularly in conjunction with suitable silyl ketene acetals, has been successfully employed as a catalyst for the group transfer polymerization (GTP) of N,N-disubstituted acrylamides. [] The selection of specific silyl ketene acetals can influence polymerization kinetics and the resulting polymer's properties. [] Additionally, it has also been investigated as a catalyst in the cationic polymerization of electron-rich olefins. []
Q4: What types of solvents are compatible with Bis(trifluoromethanesulfonyl)methane?
A4: Bis(trifluoromethanesulfonyl)methane shows good solubility in non-polar, aprotic solvents like hexane and pentane. Research indicates that the choice of solvent can impact the effectiveness of the compound, for example in its ability to passivate silicon surfaces. []
Q5: Are there any studies on the environmental impact or degradation of Bis(trifluoromethanesulfonyl)methane?
A5: While the provided research papers focus on the chemical properties and applications of Bis(trifluoromethanesulfonyl)methane, there's limited information on its environmental impact and degradation pathways. Further investigation is needed to assess its persistence, bioaccumulation potential, and any potential risks to ecosystems.
Q6: Have there been any crystallographic studies on Bis(trifluoromethanesulfonyl)methane or its derivatives?
A6: Yes, crystal and structural data for two alkali salts of Bis(trifluoromethanesulfonyl)methane have been reported in the literature. [] This type of structural information is valuable for understanding the compound's reactivity and its interactions with other molecules.
Q7: Has computational chemistry been used to study Bis(trifluoromethanesulfonyl)methane?
A7: While the provided abstracts don't explicitly mention computational studies on Bis(trifluoromethanesulfonyl)methane itself, such techniques are frequently used in chemistry to investigate reaction mechanisms, molecular properties, and to explore structure-activity relationships. Computational tools could be applied to further explore the reactivity of Bis(trifluoromethanesulfonyl)methane and potentially design derivatives with enhanced properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



